molecular formula C12H14O3 B13756163 Methyl 3-(cyclopropylmethoxy)benzoate CAS No. 1150617-70-1

Methyl 3-(cyclopropylmethoxy)benzoate

Cat. No.: B13756163
CAS No.: 1150617-70-1
M. Wt: 206.24 g/mol
InChI Key: MXZSLEKEJOEWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopropylmethoxy)benzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a benzoate group attached to a methyl ester and a cyclopropylmethoxy substituent. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethoxy)benzoate typically involves the esterification of 3-(cyclopropylmethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(cyclopropylmethoxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 3-(cyclopropylmethoxy)benzoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Hydrolysis: 3-(cyclopropylmethoxy)benzoic acid and methanol.

    Reduction: 3-(cyclopropylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(cyclopropylmethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylmethoxy)benzoate is primarily based on its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(cyclopropylmethoxy)benzoic acid, which can then interact with various enzymes and receptors in biological systems. The cyclopropylmethoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Methyl 3-(cyclopropylmethoxy)benzoate can be compared with other similar compounds such as:

    Methyl 3-(methoxy)benzoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: Contains an additional hydroxyl group, which can alter its reactivity and biological activity.

    Methyl 3,4-bis-(cyclopropylmethoxy)benzoate: Has two cyclopropylmethoxy groups, leading to increased steric hindrance and potentially different reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1150617-70-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(cyclopropylmethoxy)benzoate

InChI

InChI=1S/C12H14O3/c1-14-12(13)10-3-2-4-11(7-10)15-8-9-5-6-9/h2-4,7,9H,5-6,8H2,1H3

InChI Key

MXZSLEKEJOEWQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.